![molecular formula C7H4N4 B1400448 1H-Pyrazolo[4,3-b]pyridin-5-carbonitril CAS No. 1033772-22-3](/img/structure/B1400448.png)

1H-Pyrazolo[4,3-b]pyridin-5-carbonitril

Übersicht

Beschreibung

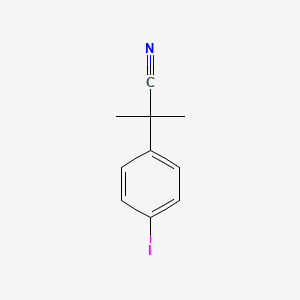

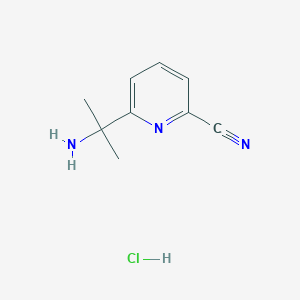

1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a chemical compound with the empirical formula C7H4N4 and a molecular weight of 144.13 . It is a solid substance .

Synthesis Analysis

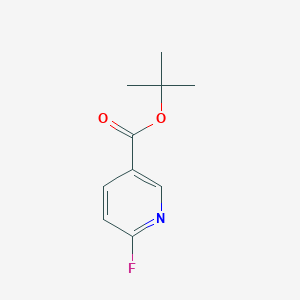

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .

Molecular Structure Analysis

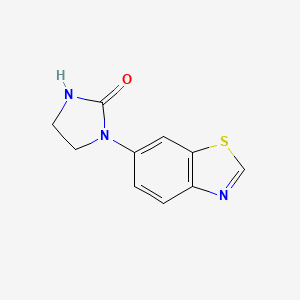

The molecular structure of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is characterized by the presence of a pyrazolo[3,4-b]pyridine core . The SMILES string representation of the molecule is N#Cc1cnc2[nH]ncc2c1 .

Wissenschaftliche Forschungsanwendungen

Synthese von heterocyclischen Verbindungen

1H-Pyrazolo[4,3-b]pyridin-5-carbonitril: dient als wichtiger Baustein in der Synthese von heterocyclischen Verbindungen. Seine Struktur ist entscheidend für die Herstellung neuer Moleküle mit einer breiten Palette von biologischen Aktivitäten. Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, macht sie zu einem vielseitigen Vorläufer für die Synthese komplexer Heterocyclen .

Biomedizinische Forschung

Im Bereich der biomedizinischen Forschung wurde diese Verbindung zur Entwicklung potenzieller Therapeutika eingesetzt. Ihre strukturelle Ähnlichkeit zu Purinbasen – Adenin und Guanin – ermöglicht es ihr, mit biologischen Systemen auf eine Weise zu interagieren, die für die Medikamentenentwicklung genutzt werden kann, insbesondere bei der Entwicklung von Kinaseinhibitoren, die in der Krebstherapie von entscheidender Bedeutung sind .

Antivirale Mittel

Die Forschung hat die Verwendung von Derivaten von This compound als antivirale Mittel untersucht. Insbesondere Modifikationen dieser Verbindung haben eine Wirksamkeit gegen Vaccinia-Viren gezeigt, was auf mögliche Anwendungen bei der Behandlung von Virusinfektionen hindeutet .

Wirkmechanismus

Target of Action

This compound belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds have been the subject of extensive research due to their structural similarity to the purine bases adenine and guanine . .

Biochemical Pathways

The biochemical pathways affected by 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile are currently unknown. As a member of the 1H-pyrazolo[3,4-b]pyridines group, it is possible that it may influence pathways involving purine bases . .

Pharmacokinetics

Its molecular weight is 144.13 , which suggests it may have favorable bioavailability characteristics.

Result of Action

Some related compounds have shown inhibitory activity in certain assays , suggesting that 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile may have similar effects.

Safety and Hazards

Zukünftige Richtungen

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their potential as TRK inhibitors, which are important for the treatment of cancers . Therefore, further exploration of these compounds, including 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, could be a promising direction for future research .

Biochemische Analyse

Biochemical Properties

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the ATP pocket of TRKs, thereby inhibiting their activity and preventing downstream signaling pathways that lead to cancer cell growth . Additionally, 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile interacts with cytochrome P450 isoforms, although it exhibits low inhibitory activity towards these enzymes .

Cellular Effects

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting TRKs, which are involved in cell signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are crucial for cell proliferation, differentiation, and survival. By inhibiting TRKs, 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile can reduce cancer cell proliferation and induce apoptosis . Furthermore, the compound affects gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP pocket of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of TRKs and prolonged effects on cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKs and reduces cancer cell proliferation without causing significant toxicity . At higher doses, 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .

Metabolic Pathways

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . This metabolism can affect the compound’s activity and toxicity, as well as its overall pharmacokinetic profile . Additionally, 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile may influence metabolic flux and metabolite levels, further impacting cellular functions .

Transport and Distribution

The transport and distribution of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile within cells and tissues are critical for its activity and efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity . The distribution of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile within tissues also affects its therapeutic potential and toxicity .

Subcellular Localization

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy . Additionally, the subcellular distribution of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile may influence its stability and degradation .

Eigenschaften

IUPAC Name |

1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVLQFQUYUXUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)N=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733883 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033772-22-3 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

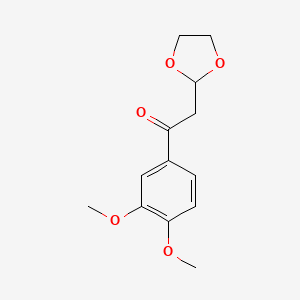

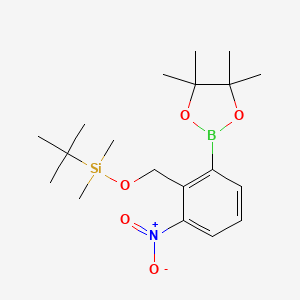

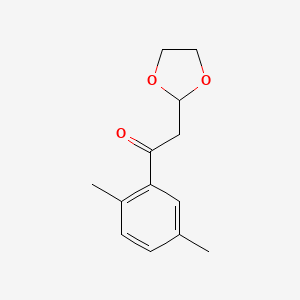

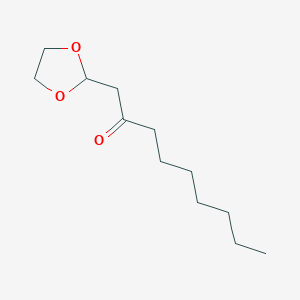

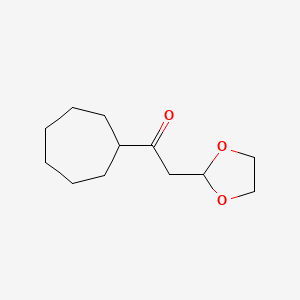

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of the investigated 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile derivatives and how do they influence their optical properties?

A1: The research delves into 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile derivatives featuring various substituents, including bromine, thiophene, and phenyl groups [, , ]. These modifications significantly impact the compounds' electron distribution and conjugation, ultimately influencing their optical band gap and absorption/emission characteristics. For instance, the presence of the methoxy and hydroxy phenyl groups in one study [] led to variations in the observed optical properties.

Q2: How do the researchers characterize the synthesized 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile derivatives?

A2: The studies utilize a combination of techniques to characterize the synthesized compounds. These include:

- Spectroscopic analysis: UV-Vis spectroscopy is employed to determine optical band gaps and assess the compounds' light absorption properties [, , ].

- Junction characteristics: The researchers investigate the electrical properties of the compounds by fabricating and characterizing junctions, providing insights into their potential for device applications [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)